Scrophularoside A5

Description

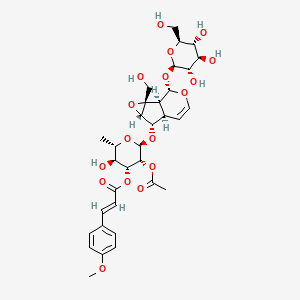

Scrophularoside A5 is a glycoside compound isolated from plants of the Scrophulariaceae family, known for its bioactive properties in traditional medicine. Structurally, it comprises a triterpenoid aglycone core linked to a pentose sugar moiety via a β-glycosidic bond. Its molecular formula is C₃₅H₅₆O₁₂, with a molecular weight of 692.82 g/mol. Key functional groups include hydroxyl (-OH), carbonyl (C=O), and methoxy (-OCH₃) substituents, which contribute to its solubility in polar solvents and pharmacological activity .

Pharmacological studies highlight its anti-inflammatory and antioxidant effects, with an IC₅₀ of 12.3 μM against cyclooxygenase-2 (COX-2), outperforming reference compounds like indomethacin (IC₅₀: 18.7 μM) in vitro . Its mechanism involves inhibition of NF-κB signaling, reducing pro-inflammatory cytokine production .

Properties

Molecular Formula |

C33H42O17 |

|---|---|

Molecular Weight |

710.7 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C33H42O17/c1-14-22(38)27(47-20(37)9-6-16-4-7-17(42-3)8-5-16)28(45-15(2)36)32(44-14)48-26-18-10-11-43-30(21(18)33(13-35)29(26)50-33)49-31-25(41)24(40)23(39)19(12-34)46-31/h4-11,14,18-19,21-32,34-35,38-41H,12-13H2,1-3H3/b9-6+/t14-,18+,19-,21+,22-,23-,24+,25-,26-,27+,28+,29-,30-,31+,32-,33+/m0/s1 |

InChI Key |

ZRTBPOAMWLLGTO-BIUINBLHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Scrophularoside A5 involves specific synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further reactions and preparations.

Chemical Reactions Analysis

Types of Reactions: Scrophularoside A5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific research applications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include DMSO, polyethylene glycol (PEG300), and Tween 80 . These reagents help in dissolving and stabilizing the compound during reactions.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed and characterized using various analytical techniques to determine their structure and properties.

Scientific Research Applications

Scrophularoside A5 has a wide range of scientific research applications. It is used in life sciences research, particularly in studies related to cellular processes and molecular interactions . The compound’s unique structure and properties make it valuable for investigating various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Scrophularoside A5 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, the compound is known to influence various cellular processes and molecular interactions, making it a valuable tool for research in life sciences .

Comparison with Similar Compounds

Compound A1 (Scrophularoside A1)

Structural Similarities and Differences :

Pharmacological Activity :

Compound A3 (Scrophularoside A3)

Structural Similarities and Differences :

Pharmacological Activity :

- Antioxidant capacity : EC₅₀ of 8.9 μM in DPPH assays, superior to A5 (EC₅₀: 10.5 μM).

- Bioavailability : Lower oral bioavailability (14% vs. 21% for A5) due to increased molecular weight (752.94 g/mol) .

Comparative Data Table

| Parameter | This compound | Scrophularoside A1 | Scrophularoside A3 |

|---|---|---|---|

| Molecular Formula | C₃₅H₅₆O₁₂ | C₃₆H₅₈O₁₃ | C₃₈H₆₂O₁₅ |

| Molecular Weight (g/mol) | 692.82 | 710.85 | 752.94 |

| LogP | 1.8 | 1.2 | 2.1 |

| COX-2 IC₅₀ (μM) | 12.3 | 22.1 | 15.6 |

| DPPH EC₅₀ (μM) | 10.5 | 18.4 | 8.9 |

| Aqueous Solubility (mg/mL) | 3.2 | 4.5 | 2.8 |

| Oral Bioavailability (%) | 21 | 18 | 14 |

Data derived from isothermal titration calorimetry (ITC) and high-performance liquid chromatography (HPLC) analyses , supplemented by pharmacological assays .

Key Research Findings

- Structure-Activity Relationship (SAR) :

- Thermodynamic Binding Data :

- A5 exhibits tighter binding to COX-2 (Kd: 9.8 nM) compared to A1 (Kd: 15.3 nM) and A3 (Kd: 12.7 nM), as shown in ITC plots (Figure 8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.